molecular formula C11H18BrNO3 B597399 Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 1225218-94-9

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B597399
CAS No.: 1225218-94-9
M. Wt: 292.173
InChI Key: CSIKGZJXGIQELU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS 1225218-94-9) is a high-value pyrrolidine-based organobromide that serves as a versatile building block in advanced organic synthesis and pharmaceutical development . Its molecular formula is C 11 H 18 BrNO 3 with a molecular weight of 292.17 g/mol . The compound features a tert-butoxycarbonyl (Boc) protected amine, which provides steric protection and allows for deprotection under mild acidic conditions, and a reactive bromoacetyl moiety that acts as an electrophilic site for nucleophilic substitution reactions . This structural duality makes it a critical intermediate for constructing complex molecules, particularly in the synthesis of organocatalysts and bioactive compounds such as pyrrolidinyl-sulfamide derivatives . In medicinal chemistry, the reactive bromoacetyl group enables the compound to form covalent bonds with nucleophilic sites on enzymes, positioning it as a key precursor in the development of potent enzyme inhibitors . Researchers utilize this compound in the exploration of treatments for neurological conditions, as pyrrolidine scaffolds are investigated for their activity on ionotropic glutamate receptors (iGluRs) . The product is offered with guaranteed purity and requires cold-chain transportation . This chemical is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKGZJXGIQELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700153
Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
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Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225218-94-9
Record name 1,1-Dimethylethyl 3-(2-bromoacetyl)-1-pyrrolidinecarboxylate
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Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
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Record name tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate with structurally or functionally analogous compounds, highlighting differences in reactivity, applications, and physicochemical properties.

Tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate

  • Key Difference : Chloroacetyl substituent replaces bromoacetyl.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces electrophilicity, slowing nucleophilic substitution reactions.
  • Applications : Less favored in Suzuki couplings or alkylation reactions due to lower leaving-group ability.
  • Molecular Weight : 267.72 g/mol (vs. 292.173 g/mol for bromoacetyl derivative) .

Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS: 958026-66-9)

  • Key Difference : Bromoethyl group replaces bromoacetyl.
  • Reactivity : Ethyl-bromide moiety enables alkylation reactions but lacks the ketone functionality for further derivatization (e.g., condensation).
  • Molecular Formula: C₁₁H₂₀BrNO₂ (vs. C₁₁H₁₈BrNO₃) .
  • Similarity Score : Structural similarity of 0.92 (based on backbone comparison) .

Tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1203685-04-4)

  • Key Difference : Bromophenyl substituent instead of bromoacetyl.
  • Applications : Used in aryl cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Purity : Available at 95% purity (commercial scale) .
  • Molecular Weight : 326.23 g/mol (higher due to aromatic bromine) .

Tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate

  • Key Difference: Brominated isoquinoline ether linkage.
  • Synthetic Utility: Intermediate in anticancer drug candidates (e.g., isoquinoline derivatives targeting topoisomerase inhibition).
  • Yield : Reported at 50% in coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
This compound 152665-80-0 C₁₁H₁₈BrNO₃ 292.173 Bromoacetyl High (SN2 reactions, condensations)
Tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate N/A C₁₁H₁₈ClNO₃ 267.72 Chloroacetyl Moderate (slower SN2)
Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate 958026-66-9 C₁₁H₂₀BrNO₂ 286.19 Bromoethyl Alkylation-focused
Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate 2177264-17-2 C₁₅H₁₉BrN₄O₂ 367.24 Bromotriazolopyridine Heterocyclic coupling

Key Research Findings

  • Reactivity Hierarchy : Bromoacetyl derivatives exhibit faster reaction kinetics in SN2 pathways compared to chloroacetyl analogs due to bromine’s superior leaving-group ability .
  • Steric Effects : Substituents like triazolopyridine (Table 1) introduce steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing target specificity .
  • Pharmacological Relevance : Brominated pyrrolidine derivatives are prioritized in drug discovery for their balance of reactivity and metabolic stability .

Biological Activity

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 1225218-94-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromoacetyl group and a tert-butyl ester. Its molecular formula is C11H18BrNO3C_{11}H_{18}BrNO_3 with a molecular weight of approximately 292.18 g/mol. The presence of the bromoacetyl group enhances its reactivity, particularly in forming covalent bonds with nucleophilic sites on enzymes or receptors, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. The bromoacetyl moiety can form covalent bonds with various nucleophiles, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism positions the compound as a promising candidate for drug development, particularly in designing enzyme inhibitors .

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antitumor properties. The compound's ability to inhibit specific enzymes involved in tumor growth presents a potential therapeutic avenue for cancer treatment. For instance, studies on similar compounds have shown effective inhibition against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .

Neuroactive Properties

The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders. Its structural attributes allow it to modulate signaling pathways associated with neurotransmission, which could lead to therapeutic benefits in conditions such as depression or anxiety disorders.

Synthesis and Yield

The synthesis of this compound typically involves several steps, utilizing reagents such as carbon tetrabromide and triphenylphosphine under controlled conditions. For example, one synthesis method reported a yield exceeding 100% under specific conditions, highlighting the efficiency of the synthetic route employed .

Reaction ConditionsYieldNotes
Carbon tetrabromide + Triphenylphosphine in THF at 5°C>100%Utilized without further purification

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, pyrazole derivatives have been shown to inhibit Mycobacterium growth by over 90%, indicating that structural similarities may confer similar biological activities .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Bromoacetylation : Reacting tert-butyl pyrrolidine-1-carboxylate with bromoacetyl bromide under basic conditions (e.g., NaH or K₂CO₃ in THF) at 0–20°C to introduce the bromoacetyl group .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic (HCl) or basic (NaOH) hydrolysis for deprotection . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature control to minimize side reactions, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, bromoacetyl substituent (δ ~3.8 ppm for CH₂Br), and Boc group (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~318.1 for C₁₁H₁₈BrNO₃) and isotopic patterns for bromine .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of ester) and ~1650 cm⁻¹ (ketone) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from inhomogeneous mixing or heat transfer inefficiencies. Strategies include:

  • Flow Chemistry : Improves mixing and temperature control for exothermic steps like bromoacetylation .
  • In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation and adjust reagent stoichiometry dynamically .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-brominated products) and refine purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromoacetyl group acts as an electrophilic site for nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling. Key factors:

  • Electrophilicity : Bromine’s leaving-group ability facilitates substitution with amines or arylboronic acids .
  • Steric Effects : The bulky Boc group on pyrrolidine directs reactivity to the less hindered bromoacetyl position .
  • Catalyst Systems : Pd(PPh₃)₄ with Cs₂CO₃ in dioxane promotes coupling efficiency by stabilizing the palladium intermediate .

Q. How does the compound serve as a precursor in medicinal chemistry, and what modifications enhance bioactivity?

  • Scaffold for Drug Candidates : The pyrrolidine core is a common motif in protease inhibitors. For example, replacing bromine with thiols or amines yields potential kinase inhibitors .
  • Biodistribution Studies : Radiolabeling the bromine (e.g., with ⁷⁷Br) tracks in vivo behavior, optimizing pharmacokinetic profiles .
  • Prodrug Design : Hydrolysis of the Boc group under physiological conditions releases active amines, improving target engagement .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing reaction parameter effects on purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) and identify interactions affecting yield .
  • Multivariate Analysis : PCA or PLS regression correlates spectroscopic data (e.g., NMR peak shifts) with impurity levels .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity?

  • DFT Calculations : Re-evaluate transition states with solvation models (e.g., COSMO-RS) to improve agreement with observed SN2 rates .
  • Kinetic Profiling : Compare experimental activation energies (from Arrhenius plots) with computed barriers to refine force fields .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing complex heterocycles?

  • Cyclization Reactions : Intramolecular Heck reactions form indolizidine alkaloids, leveraging the bromoacetyl group as a reactive handle .
  • Peptide Mimetics : Coupling with amino acids via amide bonds generates conformationally restricted peptides for GPCR studies .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

  • Toxicity : Bromoacetyl derivatives are alkylating agents; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N₂) at –20°C to prevent hydrolysis of the Boc group .

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